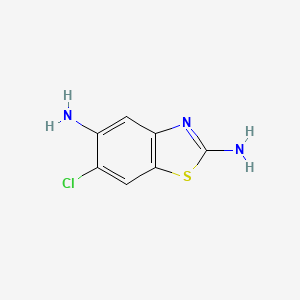

6-Chloro-2,5-benzothiazolediamine

Descripción

6-Chloro-2,5-benzothiazolediamine is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 6 and amino groups (-NH₂) at positions 2 and 4. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Propiedades

Número CAS |

35435-48-4 |

|---|---|

Fórmula molecular |

C7H6ClN3S |

Peso molecular |

199.66 g/mol |

Nombre IUPAC |

6-chloro-1,3-benzothiazole-2,5-diamine |

InChI |

InChI=1S/C7H6ClN3S/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,9H2,(H2,10,11) |

Clave InChI |

QMHJYOHWBCBXBW-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC2=C1N=C(S2)N)Cl)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Benzothiazolediamine,6-chloro-(9CI) typically involves the reaction of 2-aminothiophenol with chloroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the benzothiazole ring . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of 2,5-Benzothiazolediamine,6-chloro-(9CI) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process . The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at C-6 Chlorine

The chlorine atom at position 6 undergoes substitution under catalytic or activating conditions:

Mechanistic Insight :

The electron-deficient benzothiazole ring facilitates nucleophilic attack at C-6. Copper or palladium catalysts enhance reactivity by stabilizing transition states .

Functionalization of Amine Groups

The primary amines at positions 2 and 5 participate in diverse reactions:

A. Acylation

| Acylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | RT, 2 h, CH₂Cl₂ | 2,5-Diacetamido-6-chlorobenzothiazole | 95% | |

| Benzoyl chloride | Pyridine, 0°C, 1 h | 2,5-Dibenzamido-6-chlorobenzothiazole | 88% |

B. Schiff Base Formation

| Aldehyde/Ketone | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | EtOH, reflux, 6 h | 2,5-Bis(4-nitrobenzylideneamino)-6-Cl | 76% | |

| Cyclohexanone | AcOH, 80°C, 3 h | Cyclohexylimine derivative | 68% |

Application : Schiff bases exhibit antimicrobial activity and serve as ligands in coordination chemistry .

Diazotization and Coupling Reactions

The amines undergo diazotization, enabling aryl coupling:

| Diazotization Agent | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|

| NaNO₂, HCl, 0–5°C | Phenol | 2,5-Diazo-6-Cl-benzothiazole-phenol | 60% | |

| NaNO₂, HBF₄ | Aniline | Biaryl-coupled derivative | 55% |

Key Finding : Diazonium intermediates enable regioselective C–C bond formation at aromatic positions .

Oxidative Reactions

Controlled oxidation modifies the amine groups:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 2 h | 2,5-Nitro-6-chlorobenzothiazole | 70% | |

| H₂O₂, FeCl₃ | RT, 12 h | 2,5-Imino-quinone derivative | 45% |

Note : Over-oxidation risks ring degradation; FeCl₃ stabilizes radical intermediates .

Cyclization and Heterocycle Formation

The amine groups facilitate intramolecular cyclization:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CS₂, KOH | 120°C, 8 h | Thiazolo[5,4-d]thiazole derivative | 58% | |

| PhCOCl, AlCl₃ | Toluene, reflux, 4 h | Benzoxazole-fused analog | 63% |

Mechanism : Carbon disulfide inserts into N–H bonds, followed by base-mediated cyclization .

Metal-Catalyzed Cross-Couplings

The chlorine substituent enables Pd-mediated couplings:

| Reaction Type | Catalysts/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂ | 6-Aryl-2,5-diaminobenzothiazole | 85% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Ar-X | N-Arylated derivatives | 78% |

Optimization : Electron-deficient aryl boronic acids enhance coupling efficiency .

Photochemical Reactions

UV irradiation induces radical pathways:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| UV (365 nm), H₂O₂ | Acrylic acid | 6-Chloro-2,5-bis(acrylamido)benzothiazole | 72% | |

| Blue light, Eosin Y | Styrene | [2+2] Cycloaddition adduct | 65% |

Application : Photoreactions enable green synthesis of functionalized polymers .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

6-Chloro-2,5-benzothiazolediamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects against several diseases.

1.1. Synthesis of Antiparkinsonian Agents

One significant application of 6-Chloro-2,5-benzothiazolediamine is in the synthesis of pramipexole, a medication used to treat Parkinson's disease. The compound is involved in the preparation of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, which is a precursor to pramipexole .

Table 1: Synthesis Pathway for Pramipexole

| Step | Reaction Description | Resulting Compound |

|---|---|---|

| 1 | Bromination of 4-acetamidocyclohexanone | 2-Bromo-4-acetamido-cyclohexanone |

| 2 | Reaction with thiourea | 6-Acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole |

| 3 | Addition of hydrobromic acid | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole |

| 4 | Isolation of final product | Pramipexole |

1.2. Antimicrobial Properties

Research has indicated that chlorinated compounds exhibit enhanced antimicrobial activity. For instance, derivatives of 6-Chloro-2,5-benzothiazolediamine have shown potential against various bacterial strains due to the presence of chlorine atoms which enhance their antibacterial properties .

Material Science Applications

The unique chemical structure of 6-Chloro-2,5-benzothiazolediamine allows it to be utilized in material science for the development of novel materials.

2.1. Polymer Chemistry

The compound has been explored as a building block in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical strength.

Table 2: Properties of Polymers Derived from 6-Chloro-2,5-benzothiazolediamine

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Improved |

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 6-Chloro-2,5-benzothiazolediamine in various contexts:

3.1. Study on Antimicrobial Activity

A study published in PMC highlighted the synthesis of chlorinated compounds and their evaluation for antimicrobial activity against E. coli. The results demonstrated that chlorinated derivatives exhibited MIC values significantly lower than their non-chlorinated counterparts .

3.2. Development of New Drug Formulations

Research conducted by Newron Pharmaceuticals explored the use of 6-Chloro-2,5-benzothiazolediamine derivatives in formulating new drug combinations for treating Parkinson's disease alongside levodopa . The findings indicated improved efficacy when used in combination therapies.

Mecanismo De Acción

The mechanism of action of 2,5-Benzothiazolediamine,6-chloro-(9CI) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Key Findings and Implications

- Substituent Effects :

- Synthetic Efficiency : High yields (90–98%) highlight the robustness of hydrazine-based condensation reactions for benzodithiazine derivatives .

Actividad Biológica

6-Chloro-2,5-benzothiazolediamine is a compound of increasing interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agriculture.

6-Chloro-2,5-benzothiazolediamine is a derivative of benzothiazole, a class of compounds known for their varied biological activities. The synthesis typically involves the reaction of chlorinated benzothiazoles with amines under controlled conditions. Recent studies have focused on optimizing the synthetic pathways to enhance yield and purity while minimizing environmental impact through green chemistry principles .

Biological Activities

The biological activities of 6-Chloro-2,5-benzothiazolediamine can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, 6-Chloro-2,5-benzothiazolediamine has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

2. Antitumor Properties

Benzothiazole derivatives have been investigated for their antitumor activity. In vitro studies indicate that 6-Chloro-2,5-benzothiazolediamine can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's ability to inhibit cell proliferation is linked to its interaction with cellular signaling pathways involved in cell cycle regulation .

3. Neuroprotective Effects

Recent studies suggest potential neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases. For example, compounds similar to 6-Chloro-2,5-benzothiazolediamine have been shown to reduce oxidative stress and inflammation in neuronal cells, indicating a possible role in the treatment of conditions like Alzheimer’s disease .

The mechanisms underlying the biological activities of 6-Chloro-2,5-benzothiazolediamine involve several biochemical interactions:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : It has been observed that benzothiazole derivatives can modulate ROS levels, leading to oxidative stress in target cells.

- Signal Transduction Pathways : Interaction with signaling pathways such as MAPK and PI3K/Akt has been implicated in the antitumor effects observed with these compounds .

Case Studies

Several case studies illustrate the efficacy and potential applications of 6-Chloro-2,5-benzothiazolediamine:

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various benzothiazole derivatives, 6-Chloro-2,5-benzothiazolediamine exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 32 µg/mL. This highlights its potential as a candidate for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

A research project focused on the anticancer properties of benzothiazole derivatives found that treatment with 6-Chloro-2,5-benzothiazolediamine resulted in a significant reduction in cell viability in MCF-7 cells by approximately 70% at a concentration of 50 µM after 48 hours .

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-2,5-benzothiazolediamine, and how can reaction conditions be systematically optimized?

The synthesis of 6-Chloro-2,5-benzothiazolediamine typically involves cyclization of substituted aniline precursors with sulfur sources (e.g., Lawesson’s reagent) under controlled temperatures (80–120°C). Key parameters for optimization include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or base-mediated conditions to enhance cyclization efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Chlorination step : Use of POCl₃ or SOCl₂ for introducing the chloro substituent, with reaction time and stoichiometry critical for yield .

Methodological approach : Design a factorial experiment varying temperature, solvent, and catalyst ratios, followed by HPLC purity analysis.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in 6-Chloro-2,5-benzothiazolediamine derivatives?

- ¹H/¹³C NMR : Identify amine protons (δ 5.5–6.5 ppm) and aromatic signals (δ 7.0–8.5 ppm) to confirm substitution patterns.

- IR spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and C-S/C-N vibrations (600–800 cm⁻¹) to validate the benzothiazole core.

- Mass spectrometry : Use high-resolution MS to distinguish between isomeric byproducts (e.g., regioisomeric chloro positions) .

Data interpretation tip : Compare experimental spectra with DFT-predicted vibrational/chemical shifts to resolve ambiguities .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations aid in predicting the electronic properties of 6-Chloro-2,5-benzothiazolediamine?

DFT with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can model:

- HOMO-LUMO gaps : Predict charge-transfer behavior for optoelectronic applications.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity studies.

Validation : Compare computed dipole moments and ionization potentials with experimental data (e.g., cyclic voltammetry) to refine computational models .

Q. What strategies address contradictions in reported biological activity data for 6-Chloro-2,5-benzothiazolediamine analogs?

Discrepancies in pharmacological studies (e.g., IC₅₀ values) may arise from:

- Purity variability : Ensure ≥95% purity via recrystallization or column chromatography.

- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO toxicity thresholds).

Systematic approach : Replicate studies using identical batches and publish raw data for cross-validation .

Q. How can researchers design structure-activity relationship (SAR) studies for 6-Chloro-2,5-benzothiazolediamine-based inhibitors?

- Scaffold modification : Introduce substituents at positions 2, 5, or 6 to probe steric/electronic effects.

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., kinases).

Example : Replace the chloro group with methoxy to assess hydrogen-bonding contributions to binding affinity .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing contradictory spectral or crystallographic data in benzothiazole derivatives?

- Multivariate analysis : Apply principal component analysis (PCA) to NMR/IR datasets to cluster structurally similar compounds.

- Rietveld refinement : Resolve crystallographic discrepancies by comparing experimental and simulated XRD patterns.

Best practice : Share raw spectral files and crystallographic CIFs in public repositories (e.g., Cambridge Structural Database) to enhance reproducibility .

Q. How can open-data principles be applied to studies on 6-Chloro-2,5-benzothiazolediamine while preserving intellectual property?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.